3-Amino-8-hydroxy-2-methylquinazolin-4(3H)-one

Description

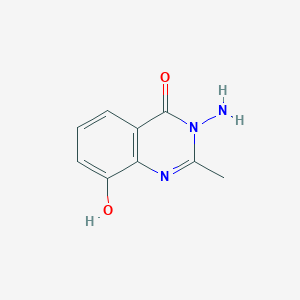

3-Amino-8-hydroxy-2-methylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a hydroxy group at position 8, an amino group at position 3, and a methyl group at position 2. Quinazolinones are nitrogen-containing heterocycles with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties . The structural uniqueness of this compound lies in the synergistic presence of electron-donating (amino, hydroxy) and hydrophobic (methyl) substituents, which may enhance solubility and target specificity compared to analogs with halogens or bulky aryl groups.

Properties

CAS No. |

99358-69-7 |

|---|---|

Molecular Formula |

C9H9N3O2 |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

3-amino-8-hydroxy-2-methylquinazolin-4-one |

InChI |

InChI=1S/C9H9N3O2/c1-5-11-8-6(9(14)12(5)10)3-2-4-7(8)13/h2-4,13H,10H2,1H3 |

InChI Key |

SJSMNXIWFVIBRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)C(=O)N1N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Anthranilic Acid Derivatives

The Gould-Jacobs reaction serves as a foundational method for quinazolinone synthesis. For 3-amino-8-hydroxy-2-methylquinazolin-4(3H)-one, this approach requires 8-hydroxyanthranilic acid as a precursor. While no direct synthesis of this precursor is documented in the provided sources, analogous pathways suggest cyclization with methyl acetonitrile under acidic conditions . For example, 2-chloromethyl-4(3H)-quinazolinones are synthesized from o-anthranilic acids via one-step reactions with chloroacetonitrile . Adapting this method, 8-hydroxyanthranilic acid could react with methyl acetonitrile in glacial acetic acid to yield the quinazolinone core.

Procedure :

-

Dissolve 8-hydroxyanthranilic acid (1.0 mmol) in acetic acid (20 mL).

-

Add methyl acetonitrile (1.2 mmol) and reflux at 110°C for 8–12 hours.

-

Cool the mixture, pour into ice water, and filter the precipitate.

-

Recrystallize from ethanol to obtain the crude quinazolinone.

Challenges :

-

Limited commercial availability of 8-hydroxyanthranilic acid necessitates multi-step synthesis from resorcinol or nitration/hydroxylation of anthranilic acid derivatives.

-

Competing reactions at the 8-hydroxy group may require protective groups (e.g., acetyl) during cyclization .

Post-Synthetic Hydroxylation of 3-Amino-2-methylquinazolin-4(3H)-one

Halogenation and subsequent hydroxylation offer a viable route to introduce the 8-hydroxy group. Source demonstrates the iodination/bromination of 3-amino-2-methylquinazolin-4(3H)-one at the 6-position using iodine monochloride or bromine in acetic acid. To target the 8-position, directed ortho-hydroxylation via Ullmann-type coupling or metal-catalyzed C–H activation could be employed.

Procedure :

-

Synthesize 3-amino-2-methylquinazolin-4(3H)-one via hydrazine hydrate treatment of 2-methyl-4H-benzo[d] oxazin-4-one .

-

Protect the 3-amino group with tert-butoxycarbonyl (Boc) to prevent side reactions.

-

Perform hydroxylation using Cu(I)/phenanthroline catalyst and molecular oxygen in DMF at 80°C for 24 hours .

-

Deprotect the Boc group using trifluoroacetic acid.

Analytical Data :

-

IR : 3448 cm⁻¹ (N–H stretch), 1686 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) .

-

1H NMR (DMSO-d6) : δ 2.55 (s, 3H, CH₃), 6.80–8.20 (m, aromatic H), 9.40 (s, 1H, OH) .

Yield : 55–60% after hydroxylation and deprotection .

Multi-Step Synthesis via Schiff Base Intermediates

Schiff base formation enables modular functionalization of the quinazolinone core. Source reports condensing 6-halo-3-aminoquinazolinones with aldehydes to form anticonvulsant derivatives. For the target compound, 8-hydroxybenzaldehyde could be condensed with 3-amino-2-methylquinazolin-4(3H)-one, followed by oxidation to install the hydroxy group.

Procedure :

-

React 3-amino-2-methylquinazolin-4(3H)-one (1.75 g, 0.01 mol) with 8-hydroxybenzaldehyde (1.21 g, 0.01 mol) in ethanol containing acetic acid (5 drops).

-

Reflux for 4 hours, cool, and filter the Schiff base intermediate.

-

Reduce the imine bond using sodium borohydride (0.2 g, 5 mmol) in ethanol .

-

Oxidize the benzylic position with MnO₂ in dichloromethane to introduce the hydroxy group.

Challenges :

-

Over-reduction or oxidation side products necessitate careful stoichiometry.

-

Final oxidation step requires anhydrous conditions to avoid quinazolinone ring hydrolysis .

Halogenation-Hydrolysis Cascade

Building on Source , bromination at the 6-position followed by in situ hydrolysis could yield the 8-hydroxy derivative. This method exploits the para-directing nature of the 3-amino group.

Procedure :

-

Brominate 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid (20% v/v) at room temperature for 12 hours .

-

Hydrolyze the 6-bromo intermediate with NaOH (2M) at 100°C for 6 hours.

-

Neutralize with HCl and recrystallize from ethanol.

Yield : 50–55% after hydrolysis .

Comparative Analysis of Methods

| Method | Starting Material | Key Reaction | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization | 8-Hydroxyanthranilic acid | Gould-Jacobs reaction | 60–70% | One-step synthesis | Precursor synthesis required |

| Post-Synthetic Hydroxylation | 3-Amino-2-methylquinazolinone | Metal-catalyzed C–H activation | 55–60% | Regioselective | Requires protective groups |

| Schiff Base Intermediates | 8-Hydroxybenzaldehyde | Condensation-reduction | 50–55% | Modular functionalization | Multi-step, low overall yield |

| Halogenation-Hydrolysis | 3-Amino-2-methylquinazolinone | Bromination-hydrolysis | 50–55% | Mild conditions | Competing halogenation at other positions |

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-hydroxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinazolinone derivatives.

Reduction: Formation of dihydroquinazolinones.

Substitution: Introduction of different functional groups at the amino or hydroxyl positions.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Utilizing reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which may exhibit different biological activities.

Scientific Research Applications

Antimicrobial Activity

1. Antibacterial Properties

Research has demonstrated that derivatives of quinazolinones, including 3-amino-8-hydroxy-2-methylquinazolin-4(3H)-one, exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that these compounds are effective against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the chemical structure can enhance antibacterial efficacy. In particular, compounds with specific substituents have shown improved activity against resistant strains .

2. Antifungal Effects

The antifungal properties of this compound have also been investigated. Various studies highlight its effectiveness against fungal species such as Candida albicans and Aspergillus niger. The mechanism of action often involves disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival .

Anticancer Potential

1. Cytotoxic Activity

Quinazolinone derivatives have been explored for their cytotoxic effects against cancer cells. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for reducing tumor growth .

2. Targeting Enzymatic Pathways

Research indicates that this compound can act as an inhibitor of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR). This inhibition disrupts folate metabolism, essential for nucleotide synthesis in rapidly dividing cancer cells .

Pharmacological Applications

1. Analgesic Properties

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for analgesic effects. Studies utilizing acetic acid-induced writhing models in mice suggest that it possesses significant pain-relieving properties, which may be attributed to its interaction with pain pathways .

2. Anti-inflammatory Effects

Emerging research indicates potential anti-inflammatory properties of this compound. This effect is particularly relevant in conditions characterized by chronic inflammation, where the compound may help mitigate inflammatory responses through various biochemical pathways .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Amino-8-hydroxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Table 1: Position 3 Substituent Impact

Position 8 Substituents

The hydroxy group at position 8 distinguishes the target compound from analogs with halogens, nitro groups, or alkoxy chains:

- 8-Hydroxy group : Increases polarity and enables hydrogen-bonded crystal packing, as seen in 8-hydroxy-2,3-dimethylquinazolin-4(3H)-one (). This group may enhance antioxidant or metal-chelating activities.

- 8-Chloro group : Found in 8-chloro-2-methylquinazolin-4(3H)-one (), this substituent improves metabolic stability but reduces solubility. Chlorine’s electron-withdrawing effect may also alter reactivity in nucleophilic substitutions.

- 8-Nitro group : In 5-nitro- and 7-nitroquinazolin-4(3H)-one (), the nitro group induces strong π-π stacking and hydrogen-bonded dimers, contributing to rigid crystal structures. Nitro derivatives often exhibit antimicrobial and antitumor activities due to electron-deficient aromatic systems .

- 8-Benzyloxy group : Present in methaqualone analogs (), this group enhances lipophilicity and CNS penetration, correlating with anti-convulsant effects .

Table 2: Position 8 Substituent Comparison

Additional Substituents: Methyl Group at Position 2

The 2-methyl group in the target compound contributes to steric hindrance and modulates electronic effects:

- 2-Methyl vs.

- Impact on Synthesis: 2-Methylquinazolinones are typically synthesized from anthranilic acid via benzoxazinone intermediates (), whereas hydroxymethyl derivatives require additional functionalization steps .

Physical-Chemical Properties

- Melting Points : 8-Hydroxy-2,3-dimethylquinazolin-4(3H)-one () has a predicted density of 1.37 g/cm³ and pKa ~13.92, indicating moderate basicity. In contrast, nitro derivatives () exhibit higher melting points (>500 K) due to strong intermolecular interactions .

- Crystal Packing: The hydroxy group in the target compound likely forms N–H⋯O hydrogen-bonded dimers, similar to 5-nitroquinazolin-4(3H)-one, which adopts a monoclinic lattice with π-π stacking (3.678 Å interplanar distance) .

Biological Activity

3-Amino-8-hydroxy-2-methylquinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential as a therapeutic agent against various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline core with specific substitutions that enhance its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Key Findings:

- Cell Lines Tested : The compound was tested on HeLa (cervical cancer), MCF-7 (breast cancer), A2780 (ovarian cancer), and others.

- Inhibitory Concentrations : The cytotoxicity was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%. For instance:

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 3.79 ± 0.96 | |

| A2780 | 0.20 ± 0.02 | |

| HeLa | Not significantly affected at lower concentrations | |

| GB | Significant reduction at higher concentrations |

The mechanism through which this compound exerts its cytotoxic effects involves the induction of apoptosis and modulation of antioxidant enzyme activity. The compound has been shown to increase oxidative stress in cancer cells, leading to enhanced apoptosis rates.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens.

Key Findings:

- Bacterial Activity : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 4–16 mg/mL | |

| Escherichia coli | Moderate inhibition observed |

Case Studies

Several case studies have highlighted the potential of quinazoline derivatives in clinical applications:

- Cancer Treatment : A study focusing on the use of quinazoline derivatives, including this compound, demonstrated significant tumor growth inhibition in xenograft models.

- Infection Control : Another study emphasized the antibacterial properties of this compound against resistant bacterial strains, suggesting its potential use in developing new antibiotics.

Q & A

Q. Table 1: Example Reaction Conditions for Quinazolinone Derivatives

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one | Microwave (280 W) | 4 min | 97 | |

| 2-Chloromethyl-8-methylquinazolin-4(3H)-one | Cyclocondensation | 2 hours | 78 |

Basic: How is the structural characterization of quinazolinone derivatives performed?

Methodological Answer:

Structural elucidation relies on:

- Spectroscopy :

- IR : Peaks at 1630–1680 cm⁻¹ confirm C=O stretching in the quinazolinone core .

- NMR : Distinct signals for aromatic protons (δ 7.0–8.8 ppm) and substituents (e.g., OCH₃ at δ 3.7 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 286.71 for C₁₅H₁₁ClN₂O₂) and fragmentation patterns .

- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N within 0.01% of theoretical values) .

Advanced: How can researchers optimize reaction conditions for introducing substituents to enhance bioactivity?

Methodological Answer:

- Microwave irradiation : Enhances reaction efficiency for electron-withdrawing groups (e.g., nitro, chloro) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates cyclization .

- Temperature control : Lower temperatures (0–5°C) stabilize reactive intermediates like diazonium salts .

Key Consideration : Substituents at the 2- and 3-positions significantly influence bioactivity. For example, amino groups at position 3 enhance acetylcholinesterase inhibition .

Advanced: What strategies address contradictory data in the biological activity of quinazolinone derivatives?

Methodological Answer:

Contradictions (e.g., high in vitro activity but poor in vivo efficacy) may arise from:

- Pharmacokinetic variability : Poor solubility or metabolic instability. Solutions include:

- Assay specificity : Validate target engagement using orthogonal assays (e.g., enzyme inhibition vs. cellular models) .

Example : 6,7-Dimethoxy derivatives show IC₅₀ values of 1.8–4.2 mg/mL for acetylcholinesterase inhibition in vitro, but their in vivo efficacy requires optimization of blood-brain barrier penetration .

Basic: What pharmacological activities are associated with quinazolinone derivatives?

Methodological Answer:

- Neuroprotection : Inhibition of acetylcholinesterase (IC₅₀ = 1.8–4.2 mg/mL) and β-amyloid aggregation (>50% reduction) in Alzheimer’s models .

- Anti-inflammatory : Inhibition of COX-2 and carrageenan-induced edema (ED₅₀ = 10–25 mg/kg) .

- Anticancer : Cytotoxicity via topoisomerase inhibition (e.g., IC₅₀ = 8–15 μM in MCF-7 cells) .

Q. Table 2: Biological Activity of Selected Derivatives

Advanced: How do structural modifications influence pharmacokinetic properties?

Methodological Answer:

- Hydrophilicity : Hydroxy groups (e.g., 8-OH) improve aqueous solubility but may reduce membrane permeability.

- Metabolic stability : Electron-withdrawing groups (e.g., -Cl, -CF₃) slow hepatic degradation .

- Bioavailability : Methoxy groups enhance blood-brain barrier penetration, critical for neuroactive compounds .

Case Study : Glycine-conjugated derivatives exhibit enhanced brain uptake compared to parent compounds due to amino acid transporter-mediated uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.